molecular formula C17H14N2O4 B128574 N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide CAS No. 123529-05-5

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide

Cat. No. B128574
M. Wt: 310.3 g/mol
InChI Key: GCLPNOYGLSPTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is a compound that can be associated with a class of substances derived from 2-oxoindoline, which is a core structure known for its presence in biologically active compounds such as tryptophan, serotonin, and various natural alkaloids and synthetic drugs like indomethacin and dimecarbin . The interest in such derivatives is due to their potential pharmacological activities, which may include prokinetic, antiemetic, anticancer, and cardiac electrophysiological effects .

Synthesis Analysis

The synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives involves structural modifications of known compounds to enhance their pharmacological profile. For instance, derivatives of metoclopramide have been synthesized to create new gastrointestinal prokinetic agents . Similarly, incorporating amino acid esters into the core structure of 2-oxoindoline derivatives has been explored to search for active and harmless medicines . These syntheses often involve multi-step reactions, confirmed by techniques such as IR and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives is confirmed using spectroscopic methods. For example, in the case of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, 1H NMR spectroscopy reveals specific chemical shifts that confirm the presence of the ethoxy group and the methylene group of the amino acid residue . Similarly, the structure of N-substituted benzamide derivatives is confirmed using 1H and 13C NMR and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives often include 1,3-dipolar cycloaddition, rearrangement, and electrophilic iododestannylation for radiolabeling . These reactions are designed to introduce specific functional groups that confer the desired biological activity and allow for further pharmacological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives are studied to understand their pharmacokinetic profiles and potential as drugs. For example, the solubility, stability, and reactivity of these compounds are important for their in vivo efficacy and safety. The introduction of various substituents, such as methoxy, nitro, or imidazolyl groups, can significantly alter these properties and, consequently, the pharmacological activity .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Research on amyloid imaging ligands, such as [18F]FDDNP and [11C]PIB, for in vivo measurement of amyloid in the brain of patients with Alzheimer's disease, showcases the application of complex compounds in medical diagnostics. These studies highlight the potential of specific compounds in facilitating early detection and understanding the pathophysiological mechanisms of neurodegenerative diseases (Nordberg, 2007).

Pharmacological Characterization of Dopamine Antagonists

Eticlopride, a substituted benzamide analog, demonstrates the role of chemical compounds in understanding central dopamine receptor function and their impact on behavior and antipsychotic activity. This underscores the significance of benzamide derivatives in neuroscience and pharmacological research (Martelle & Nader, 2008).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives represent a class of compounds with diverse applications in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures highlights the importance of specific chemical scaffolds in advancing material science and engineering (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial Properties of Benzofuran Derivatives

Benzofuran and its derivatives have been identified as promising structures for antimicrobial agents, showcasing the relevance of specific chemical scaffolds in the development of new therapeutic agents to combat microbial resistance. This area of research points towards the potential of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide and similar compounds in antimicrobial therapy (Hiremathad et al., 2015).

Future Directions

The compound’s potential for further chemical transformations is suggested by its use as an intermediate in the synthesis of Fluvoxamine Maleate . Its role in proteomics research also suggests potential future directions .

properties

IUPAC Name

N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLPNOYGLSPTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide

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